N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties that make it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of bacteria, and reduce inflammation. In addition, it has been shown to modulate the immune system and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide in lab experiments is its high purity and yield. The synthesis method has been shown to yield a product with high purity, which is essential for accurate and reproducible results. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to handle this compound with caution and follow proper safety protocols.
Future Directions
There are several future directions for the research on N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide. One area of future research is the development of new drug candidates based on this compound. Another area of future research is the investigation of its potential use as a diagnostic tool for cancer. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative disorders.
Synthesis Methods
The synthesis of N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide involves the reaction of 2,4-dioxo-3,4-dihydroquinazoline with benzylamine, followed by the reaction of the resulting product with acetic anhydride. The final product is obtained after purification through column chromatography. This synthesis method has been reported in several scientific publications and has been shown to yield high purity and yield.
Scientific Research Applications
N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide has been extensively studied for its potential applications in medicine. It has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. In addition, it has been reported to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. The compound has also been studied for its potential use as a diagnostic tool for cancer.
properties
CAS RN |
199587-95-6 |
---|---|
Molecular Formula |
C24H21N3O3 |
Molecular Weight |
399.45 |
IUPAC Name |
N-benzyl-2-(3-benzyl-2,4-dioxoquinazolin-1-yl)acetamide |
InChI |
InChI=1S/C24H21N3O3/c28-22(25-15-18-9-3-1-4-10-18)17-26-21-14-8-7-13-20(21)23(29)27(24(26)30)16-19-11-5-2-6-12-19/h1-14H,15-17H2,(H,25,28) |
InChI Key |
GWXNMVUWHZOVLM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.